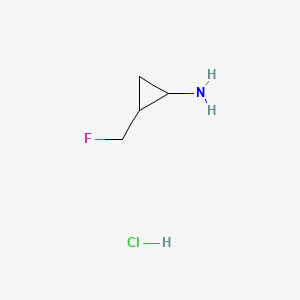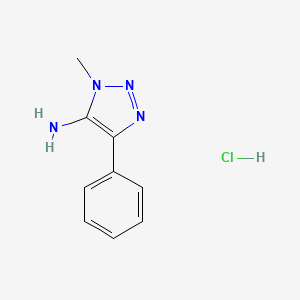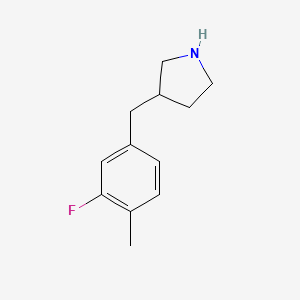
2-(Piperidin-2-yl)-3-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Piperidin-2-yl)-3-(trifluoromethyl)pyridine is an organic compound with the molecular formula C11H13F3N2 It is a derivative of pyridine, substituted with a piperidine ring and a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-2-yl)-3-(trifluoromethyl)pyridine typically involves the reaction of 2-chloropyridine with piperidine in the presence of a base, followed by the introduction of the trifluoromethyl group using a suitable reagent such as trifluoromethyl iodide. The reaction conditions often include the use of solvents like dimethylformamide or tetrahydrofuran, and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Piperidin-2-yl)-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the pyridine ring to a piperidine ring.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the nitrogen atom. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or organic solvents, often under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran, typically at low temperatures.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride or potassium carbonate, usually in polar aprotic solvents.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Alkylated or acylated pyridine derivatives.
Applications De Recherche Scientifique
2-(Piperidin-2-yl)-3-(trifluoromethyl)pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.
Biological Studies: It serves as a ligand in the study of enzyme inhibition and receptor binding, aiding in the understanding of biological pathways.
Industrial Applications: The compound is employed in the synthesis of agrochemicals and specialty chemicals, contributing to the development of new products with enhanced performance.
Mécanisme D'action
The mechanism of action of 2-(Piperidin-2-yl)-3-(trifluoromethyl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The piperidine ring can form hydrogen bonds with active site residues, while the trifluoromethyl group enhances lipophilicity and membrane permeability. These interactions modulate the activity of the target proteins, leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Piperidin-2-yl)-4-(trifluoromethyl)pyridine
- 2-(Piperidin-2-yl)-5-(trifluoromethyl)pyridine
- 2-(Piperidin-2-yl)-6-(trifluoromethyl)pyridine
Uniqueness
2-(Piperidin-2-yl)-3-(trifluoromethyl)pyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound in the design of new molecules with tailored biological and chemical activities.
Propriétés
Formule moléculaire |
C11H13F3N2 |
|---|---|
Poids moléculaire |
230.23 g/mol |
Nom IUPAC |
2-piperidin-2-yl-3-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C11H13F3N2/c12-11(13,14)8-4-3-7-16-10(8)9-5-1-2-6-15-9/h3-4,7,9,15H,1-2,5-6H2 |
Clé InChI |
RXOMVYJFJYXKQH-UHFFFAOYSA-N |
SMILES canonique |
C1CCNC(C1)C2=C(C=CC=N2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-[(2-Chloro-4-fluoro-phenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13526415.png)

![3-[(methoxycarbonyl)amino]phenylN-(2-chloro-5-methylphenyl)carbamate](/img/structure/B13526433.png)

![Methyl 7-benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylate](/img/structure/B13526441.png)
![Benzothiazole, 2-[(aminooxy)methyl]-](/img/structure/B13526461.png)



![1-Methyl-3-azabicyclo[3.2.0]heptane](/img/structure/B13526488.png)
![(1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine](/img/structure/B13526504.png)

![rac-(3aR,7aS)-octahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13526513.png)

